Ac-LDESD-AMC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

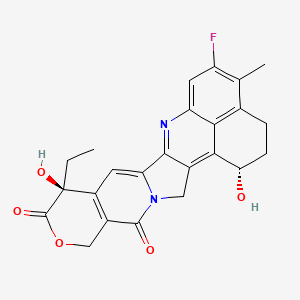

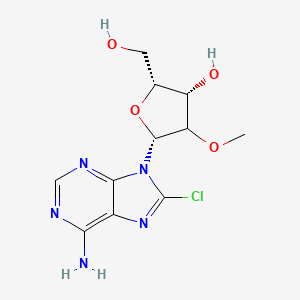

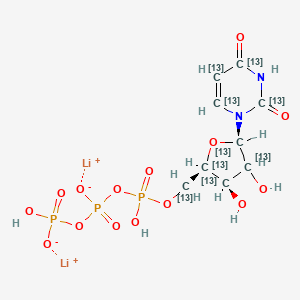

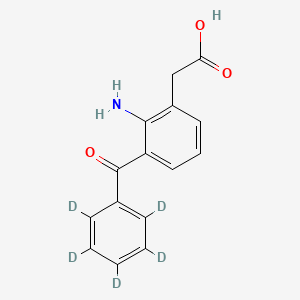

Acetyl-Leu-Asp-Glu-Ser-Asp-amino-4-methylcoumarin (Ac-LDESD-AMC) is a synthetic peptide substrate used primarily as a caspase-2 inhibitor. Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation. This compound is particularly significant in apoptosis research due to its ability to inhibit caspase-2, an initiator caspase involved in the intrinsic apoptotic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ac-LDESD-AMC is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for this compound is Acetyl-Leu-Asp-Glu-Ser-Asp-amino-4-methylcoumarin. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and deprotection reagents like TFA .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves rigorous purification steps, including HPLC, to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Ac-LDESD-AMC primarily undergoes hydrolysis reactions catalyzed by caspase-2. The hydrolysis of the peptide bond releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected and quantified .

Common Reagents and Conditions

The hydrolysis reaction typically occurs under physiological conditions (pH 7.4, 37°C) in the presence of caspase-2. The reaction buffer may contain components such as HEPES, NaCl, and DTT to maintain enzyme activity and stability .

Major Products Formed

The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), a fluorescent compound that serves as a reporter molecule in various biochemical assays .

Scientific Research Applications

Ac-LDESD-AMC is widely used in scientific research, particularly in the study of apoptosis. Its applications include:

Mechanism of Action

Ac-LDESD-AMC exerts its effects by inhibiting caspase-2. The mechanism involves the binding of the peptide substrate to the active site of caspase-2, preventing the enzyme from cleaving its natural substrates. This inhibition is crucial for studying the role of caspase-2 in apoptosis and identifying potential therapeutic targets .

Comparison with Similar Compounds

Similar Compounds

Ac-DEVD-AMC: A substrate for caspase-3, another key enzyme in the apoptosis pathway.

Ac-LEHD-AMC: A substrate for caspase-9, an initiator caspase similar to caspase-2.

Uniqueness

Ac-LDESD-AMC is unique due to its specificity for caspase-2, allowing researchers to selectively study the role of this enzyme in apoptosis. Unlike other caspase substrates, this compound provides insights into the intrinsic apoptotic pathway, making it a valuable tool in apoptosis research .

Properties

Molecular Formula |

C34H44N6O15 |

|---|---|

Molecular Weight |

776.7 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C34H44N6O15/c1-15(2)9-21(35-17(4)42)32(52)38-23(13-28(47)48)33(53)37-20(7-8-26(43)44)30(50)40-24(14-41)34(54)39-22(12-27(45)46)31(51)36-18-5-6-19-16(3)10-29(49)55-25(19)11-18/h5-6,10-11,15,20-24,41H,7-9,12-14H2,1-4H3,(H,35,42)(H,36,51)(H,37,53)(H,38,52)(H,39,54)(H,40,50)(H,43,44)(H,45,46)(H,47,48)/t20-,21-,22-,23-,24-/m0/s1 |

InChI Key |

OYKCEQVPFXNIAB-LSBAASHUSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)